
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is a chemical compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide typically involves the reaction of benzohydrazide with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzene ring.
Substitution: Substitution reactions can introduce different substituents onto the benzene ring, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Reduced Derivatives: Resulting from the reduction of the benzene ring.
Substituted Derivatives: Resulting from electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid functionality makes it a versatile reagent in cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: In biological research, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is employed in the study of enzyme inhibitors and as a tool for probing biological pathways. Its ability to bind to specific proteins makes it valuable in drug discovery and development.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with enhanced durability and functionality.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, modulating their activity. This interaction can inhibit or activate enzymes, leading to changes in biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound can bind to enzymes involved in inflammatory responses, cancer cell proliferation, and microbial growth.
Pathways: By modulating enzyme activity, it can influence pathways related to inflammation, cell growth, and immune responses.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound is structurally similar but lacks the hydrazide group, making it less reactive in certain biological contexts.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Another boronic acid derivative with different substituents, leading to distinct chemical properties and applications.
Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide stands out due to its hydrazide group, which enhances its reactivity and potential for biological applications. Its ability to form stable complexes with enzymes and other biological targets makes it a valuable tool in research and industry.
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
The compound features a hydrazide functional group attached to a boron-containing dioxaborolane moiety, which contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical landscape within cells.
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
- Cell Proliferation Modulation : Research suggests that the compound can influence cell proliferation rates in various cancer cell lines.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of benzohydrazide derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 12 | Apoptosis induction |
Study 2: Antioxidant Properties
In another investigation focused on antioxidant activity published in Free Radical Biology and Medicine, the compound demonstrated a notable ability to scavenge free radicals. The study utilized DPPH radical scavenging assays to quantify this activity.
Assay Type | Result |
---|---|
DPPH Scavenging Activity | EC50 = 25 µM |
Q & A
Q. Basic: What are the standard synthetic routes for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with hydrazine hydrate under acidic conditions (e.g., HCl or acetic acid) in a solvent like ethanol or methanol. Key steps include:
- Heating: Reflux at 70–80°C for 6–12 hours to drive the reaction to completion.
- Solvent Selection: Methanol is preferred for higher solubility of intermediates.
- Purification: Recrystallization from ethanol/water mixtures improves purity.
To optimize yield: - Use a 1.2:1 molar ratio of hydrazine hydrate to boronic acid to avoid side reactions.
- Monitor pH (maintain ~4–5) to prevent decomposition of the boronic ester moiety .
Q. Advanced: How can Suzuki-Miyaura cross-coupling reactions be employed to functionalize this compound, and what are the critical parameters for catalyst selection?
Methodological Answer:
The boronic ester group in the compound enables Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups. Key considerations:
- Catalyst System: Use Pd(PPh₃)₄ (0.5–2 mol%) with a base (e.g., K₂CO₃ or CsF) in THF/H₂O (3:1) at 80°C.
- Substrate Scope: Electron-deficient aryl halides (e.g., 4-bromobenzonitrile) couple efficiently.
- Critical Parameters:
Q. Structural: What are the best practices for determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software aid in refinement?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation of a DCM/hexane mixture.
- Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement with SHELX:
- SHELXD: Solve the phase problem via direct methods.
- SHELXL: Refine atomic coordinates and anisotropic displacement parameters.
- Validate hydrogen bonding using OLEX2 for visualization.
- Troubleshooting: For twinned crystals, apply the TWIN/BASF command in SHELXL to refine twin fractions .
Q. Data Analysis: How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?
Methodological Answer:
- NMR Contradictions:
- Unexpected Peaks: Compare with similar derivatives (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid) to identify impurities or tautomers .
- Integration Errors: Use DEPT-135 to distinguish CH₂/NH groups in hydrazide moieties.
- IR Anomalies:
- Confirm boronate B-O vibrations at ~1350 cm⁻¹.
- Use DFT calculations (B3LYP/6-31G*) to simulate spectra and validate experimental data .
Q. Biological: What methodologies are used to assess the neuroprotective potential of benzohydrazide derivatives, and how does this compound interact with oxidative stress pathways?
Methodological Answer:
- In Vitro Models:
- Treat SH-SY5Y neuronal cells with paraquat (10 μM) to induce oxidative stress.
- Measure ROS levels via DCFH-DA fluorescence.
- Mechanistic Studies:
Q. Computational: Which computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity or binding affinity of this compound in drug design?
Methodological Answer:
- Reactivity Prediction:
- Use Gaussian09 with M06-2X/6-311++G(d,p) to calculate Fukui indices for nucleophilic attack sites on the boronate group.
- Binding Studies:
- Dock the compound into the ATP-binding pocket of HSP90 using AutoDock Vina.
- Apply MM-PBSA in AMBER20 to estimate binding free energies.
- Lattice Energy:
- Compute via PIXEL (in CLP software) to analyze hydrogen-bonding networks in crystal structures .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-9(6-8-10)11(17)16-15/h5-8H,15H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSUVMUIACQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611673 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276694-16-7 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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